molecular formula C13H12N2O2 B2724032 6-(4-Methylphenoxy)nicotinaldehyde oxime CAS No. 338966-91-9

6-(4-Methylphenoxy)nicotinaldehyde oxime

Cat. No.: B2724032
CAS No.: 338966-91-9
M. Wt: 228.251
InChI Key: SKUYZBMELOBMFU-OQLLNIDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde oxime typically involves the reaction of 6-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the oxime group. The general reaction scheme is as follows:

    Starting Material: 6-(4-Methylphenoxy)nicotinaldehyde

    Reagent: Hydroxylamine

    Conditions: The reaction is usually conducted in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenoxy)nicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

6-(4-Methylphenoxy)nicotinaldehyde oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenoxy)nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenoxy)nicotinaldehyde: The parent compound without the oxime group.

    4-Methylphenoxyacetic acid: A structurally related compound with a carboxylic acid group instead of the nicotinaldehyde moiety.

    Nicotinaldehyde oxime: A similar compound with a different substituent on the phenoxy group.

Uniqueness

6-(4-Methylphenoxy)nicotinaldehyde oxime is unique due to the presence of both the phenoxy and oxime groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[[6-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-2-5-12(6-3-10)17-13-7-4-11(8-14-13)9-15-16/h2-9,16H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUYZBMELOBMFU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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